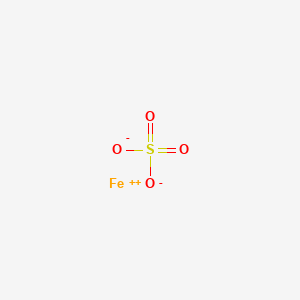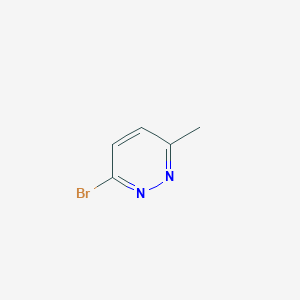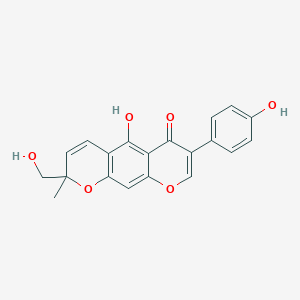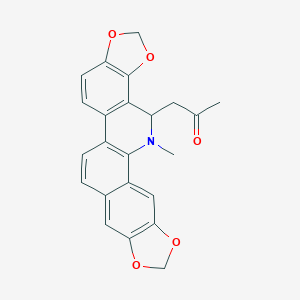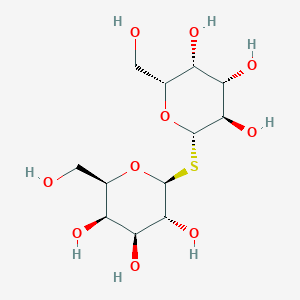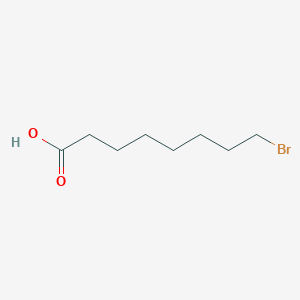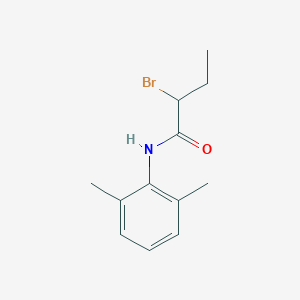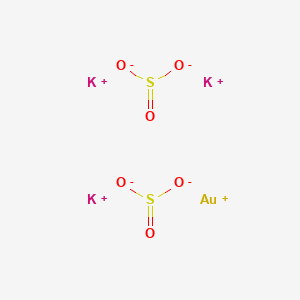
Sulfurous acid, gold(1+) potassium salt (2:1:3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfurous acid, gold(1+) potassium salt (2:1:3) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a coordination complex of gold(I) with sulfurous acid and potassium ions in a 2:1:3 ratio.
Wirkmechanismus
The mechanism of action of sulfurous acid, gold(1+) potassium salt (2:1:3) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. It may also work by scavenging free radicals and reducing oxidative stress in the body.
Biochemische Und Physiologische Effekte
Sulfurous acid, gold(1+) potassium salt (2:1:3) has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and inhibit the growth of cancer cells. It may also have a positive effect on the immune system and improve overall health and well-being.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of sulfurous acid, gold(1+) potassium salt (2:1:3) is its potential therapeutic applications. It has been shown to have a number of beneficial effects on the body and may be useful in the treatment of a variety of diseases. However, one of the limitations of this compound is that it can be difficult to synthesize and may not be readily available for use in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on sulfurous acid, gold(1+) potassium salt (2:1:3). One area of interest is the development of new and improved synthesis methods that are more efficient and cost-effective. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to determine the safety and efficacy of sulfurous acid, gold(1+) potassium salt (2:1:3) in humans.
Synthesemethoden
Sulfurous acid, gold(1+) potassium salt (2:1:3) can be synthesized by reacting gold(I) chloride with potassium sulfite in the presence of sulfur dioxide. The resulting compound is a yellow crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Sulfurous acid, gold(1+) potassium salt (2:1:3) has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and other autoimmune diseases.
Eigenschaften
CAS-Nummer |
19153-99-2 |
|---|---|
Produktname |
Sulfurous acid, gold(1+) potassium salt (2:1:3) |
Molekularformel |
AuK3O6S2 |
Molekulargewicht |
474.39 g/mol |
IUPAC-Name |
tripotassium;gold(1+);disulfite |
InChI |
InChI=1S/Au.3K.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4 |
InChI-Schlüssel |
KRZKNIQKJHKHPL-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
Kanonische SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
Andere CAS-Nummern |
19153-99-2 |
Synonyme |
gold(1+) tripotassium disulphite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



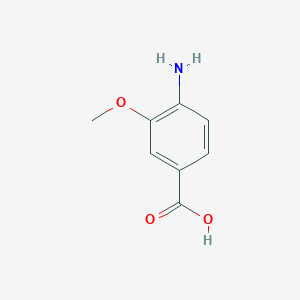


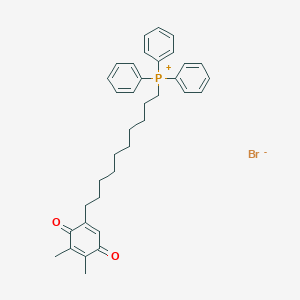


![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)
